Schizophrenia is a complex mental disorder characterized by hallucinations, delusions, and disorganized thinking. The exact cause of schizophrenia is unknown, but it is believed to be مرتبط با (mutabaqit saath) dysfunction in the brain's dopamine and serotonin systems []. Iferanserin primarily acts by antagonizing the 5-HT2A receptor, thereby inhibiting the transmission of serotonin signals. This mechanism is thought to improve psychotic symptoms in patients with schizophrenia [].
Several clinical trials have been conducted to evaluate the efficacy and safety of Iferanserin for schizophrenia. These trials have shown promising results. For instance, a phase II double-blind, placebo-controlled study reported that Iferanserin was effective in reducing positive and negative symptoms of schizophrenia when compared to placebo []. Another phase III study found that Iferanserin was well-tolerated and demonstrated efficacy in improving the overall condition of patients with schizophrenia [].